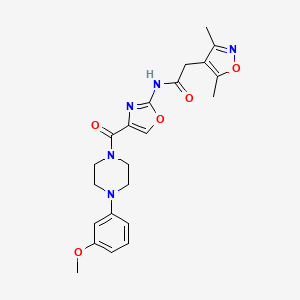![molecular formula C16H15N3O B2514729 (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone CAS No. 1797286-28-2](/img/structure/B2514729.png)
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone has been the subject of several studies. A Rh(III)-catalyzed tandem reaction has been explored for the synthesis of (quinazolin-2-yl)methanone derivatives from 2,1-benzisoxazoles and α-azido ketones . Additionally, the stereocontrolled synthesis of a functionalized 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane synthon for methano-bridged pyrrolidines has been studied . An efficient synthesis of (+)-1(S), 5(R), 8(S)-8-phenyl-2-azabicyclo[3.3.0]octan-8-ol and its enantiomer has also been described . Improved stereocontrolled syntheses of 5-anti-hydroxy-3-exo-methoxycarbonyl-2-azabicyclo[2.1.1]hexanes have been reported .
Synthesis Analysis
The Rh(III)-catalyzed tandem reaction involves denitrogenation of α-azido ketones, aza-[4 + 2] cycloaddition, ring opening, and dehydration aromatization processes . The synthesis of (+)-1(S), 5(R), 8(S)-8-phenyl-2-azabicyclo[3.3.0]octan-8-ol and its enantiomer has been efficiently achieved . The key step in the electrophilic addition-rearrangement route for the synthesis of 3-hydroxymethyl-2-azabicyclo[2.1.1]hexane involves the use of a 3-nosyloxymethyl group to suppress unwanted competitive oxygen neighboring group participation .
Molecular Structure Analysis
The molecular structure of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone has been investigated in the context of its synthesis and stereochemistry .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone include Rh(III)-catalyzed denitrogenation of α-azido ketones, aza-[4 + 2] cycloaddition, ring opening, and dehydration aromatization processes . Additionally, the enantioselective reduction of achiral ketones to chiral secondary alcohols has been studied .
Physical and Chemical Properties Analysis
The physical and chemical properties of (1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone have been explored in the context of its synthesis and stereochemistry .
Relevant Case Studies
Aplicaciones Científicas De Investigación
Polymer Synthesis and Characterization
The study by Kumar et al. (2017) discusses the synthesis and characterization of cinchonidinyl-based acrylic and methacrylic homopolymers, which are related to the chemical structure . These polymers exhibit antibacterial activity, indicating potential applications in the development of antimicrobial materials. The polymers were synthesized through free radical polymerization and characterized using various spectroscopic techniques, revealing their thermal stability and surface morphology Kumar et al., 2017.
Antimicrobial and Anticancer Activities
Kayarmar et al. (2014) synthesized novel azabicyclo[4.2.0]octa-1,3,5-trien-8-one analogues of 1H-imidazo[4,5-c]quinoline to explore new antimicrobial and anticancer agents. These compounds were evaluated for their in vitro antimicrobial activity and showed promising results against various bacterial strains. Additionally, some compounds exhibited potential anticancer activity, highlighting the versatility of azabicyclo[4.2.0]octa-1,3,5-trien-8-one derivatives in therapeutic applications Kayarmar et al., 2014.
Novel Antitrichomonal Agents
Glazer and Chappel (1982) explored the synthesis and reactivity of quinoxaline 1,4-dioxides, leading to the discovery of a novel series of pyrido[2,3-b]quinoxaline 5-oxides. These compounds represent a unique class of antitrichomonal agents with oral activity against trichomoniasis. The study highlights the potential of these derivatives in developing new treatments for trichomoniasis Glazer & Chappel, 1982.
Safety And Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O/c20-16(19-11-4-3-5-12(19)9-8-11)15-10-17-13-6-1-2-7-14(13)18-15/h1-4,6-7,10-12H,5,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QLIVIQRVRRHBDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C=CCC1N2C(=O)C3=NC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl(quinoxalin-2-yl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

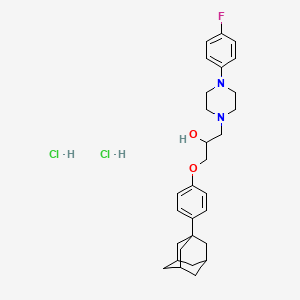
![2-(4-fluorobenzamido)-N-(2-methoxy-5-methylphenyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2514649.png)
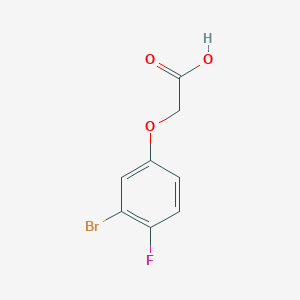
![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)
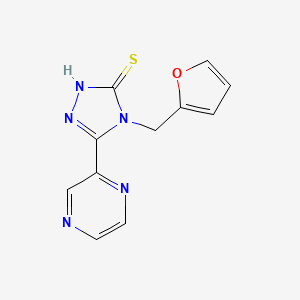
![2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2514657.png)
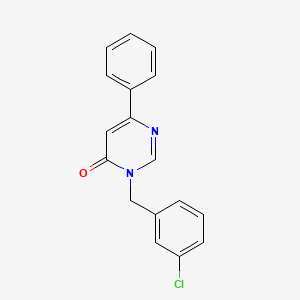
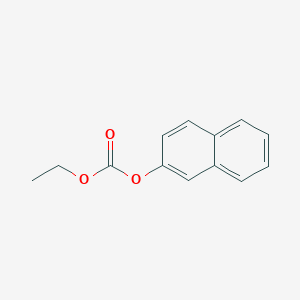
![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2514664.png)
![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate](/img/structure/B2514665.png)
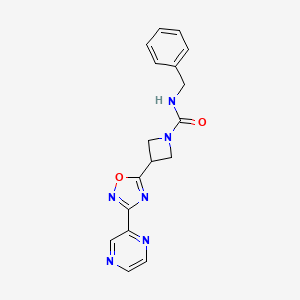
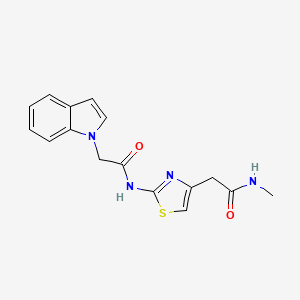
![2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2514668.png)
